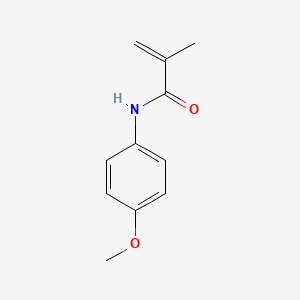

N-(4-Methoxy-phenyl)-2-methyl-acrylamide

説明

N-(4-Methoxy-phenyl)-2-methyl-acrylamide is an organic compound characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a 2-methyl-acrylamide moiety

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Methoxy-phenyl)-2-methyl-acrylamide typically involves the reaction of 4-methoxyaniline with 2-methylacryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions. The general reaction scheme is as follows:

4-Methoxyaniline+2-Methylacryloyl chloride→this compound

Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and advanced purification techniques such as recrystallization and chromatography further enhances the efficiency of the production process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.

Reduction: The compound can be reduced to form corresponding amines and alcohols, depending on the reducing agents used.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Amines and alcohols.

Substitution: Halogenated derivatives and other substituted phenyl compounds.

科学的研究の応用

Synthesis and Characterization

The synthesis of N-(4-Methoxy-phenyl)-2-methyl-acrylamide typically involves the reaction of 4-methoxy-aniline with acryloyl chloride or related acrylamide derivatives. The resulting compound can be characterized using techniques such as nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS).

Key Characterization Techniques:

- NMR Spectroscopy: Provides insights into the molecular structure and purity.

- IR Spectroscopy: Identifies functional groups present in the compound.

- Mass Spectrometry: Confirms molecular weight and composition.

Medicinal Chemistry Applications

This compound has been investigated for its biological activities, particularly its cytotoxic effects against cancer cell lines. For example, derivatives of this compound have shown selective cytotoxicity towards tumor cells while exhibiting lower toxicity to normal cells.

Case Study: Cytotoxic Activity

- A study demonstrated that a related derivative exhibited an IC50 of 2.61 μM against MCF-7 breast cancer cells, indicating potent anticancer activity while maintaining relative safety for normal breast cells (IC50 = 29.27 μM) .

Polymer Science

The compound serves as a monomer in the synthesis of polyacrylamide derivatives, which are utilized in various applications including drug delivery systems and tissue engineering scaffolds. The polymerization process can be initiated via free radical mechanisms, leading to polymers with tailored properties.

Applications in Polymer Science:

- Drug Delivery: Polymers derived from this compound can encapsulate therapeutic agents, enhancing their bioavailability.

- Tissue Engineering: These polymers can be designed to mimic natural tissues, promoting cell adhesion and proliferation.

Material Engineering

In material science, this compound has been explored for its role in developing advanced materials such as hydrogels and coatings. These materials can exhibit unique properties such as biocompatibility and responsiveness to environmental stimuli.

Material Properties:

- Hydrogels: Exhibiting high water absorption capacity, these materials are useful for biomedical applications.

- Coatings: Provide protective barriers with potential applications in electronics and packaging.

Data Tables

作用機序

The mechanism of action of N-(4-Methoxy-phenyl)-2-methyl-acrylamide involves its interaction with specific molecular targets, leading to various biological effects. The methoxy group enhances its ability to participate in hydrogen bonding and other interactions with enzymes and receptors. The compound can modulate signaling pathways, influencing cellular processes such as proliferation and apoptosis.

類似化合物との比較

- N-(4-Methoxyphenyl)acetamide

- N-(4-Methoxyphenyl)propionamide

- N-(4-Methoxyphenyl)butyramide

Comparison: N-(4-Methoxy-phenyl)-2-methyl-acrylamide is unique due to the presence of the 2-methyl-acrylamide moiety, which imparts distinct reactivity and biological activity compared to its analogs. The methoxy group further enhances its solubility and interaction with biological targets, making it a valuable compound in various applications.

生物活性

N-(4-Methoxy-phenyl)-2-methyl-acrylamide, also known as N-(4-Methoxyphenyl)methacrylamide, is a compound of significant interest in biomedical research due to its potential therapeutic applications. This article reviews its biological activities, particularly focusing on its anticancer and antimicrobial properties, as well as its mechanisms of action.

This compound is characterized by its methoxy substitution on the phenyl ring, which enhances its biological activity. The compound has been investigated for its ability to inhibit key signaling pathways involved in cancer progression, specifically targeting the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2) .

Molecular Docking Studies

Molecular docking studies have shown that this compound interacts effectively with EGFR and VEGFR-2, leading to inhibition of their kinase activities. This inhibition results in decreased phosphorylation of downstream signaling proteins such as AKT and ERK1/2, which are crucial for cell proliferation and survival . The binding affinity of the compound for these targets suggests a strong potential for therapeutic application in cancer treatment.

Anticancer Properties

The anticancer activity of this compound has been demonstrated through various in vitro studies. For instance, it was found to inhibit the growth of cancer cell lines such as MDA-MB-231 (breast cancer) and NCI-H1975 (lung cancer) with IC50 values in the low nanomolar range . The compound also induced apoptosis in these cells, as evidenced by increased caspase-3 activity and cell cycle arrest at the G2/M phase .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 1.0 | Induction of apoptosis, G2/M arrest |

| NCI-H1975 | 33 | Inhibition of EGFR phosphorylation |

| MCF-7 | 2.61 | Selective toxicity to tumor cells |

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown potential antimicrobial activity. Research indicates that this compound may possess broad-spectrum antibacterial effects, although specific mechanisms remain less explored compared to its anticancer properties . Further studies are needed to elucidate its efficacy against various microbial strains.

Pharmacokinetics and Safety Profile

Pharmacokinetic studies utilizing structural bioinformatics methods have suggested favorable absorption and distribution characteristics for this compound. The compound exhibits good drug-likeness properties, making it a candidate for further development . Moreover, preliminary safety assessments indicate that it has a relatively low cytotoxicity towards normal cells compared to tumor cells, highlighting its potential for selective therapeutic applications .

Case Studies and Research Findings

Recent studies have highlighted the versatility of acrylamide derivatives like this compound in cancer therapy. For instance:

- A study demonstrated that compounds similar to this compound could effectively inhibit microtubule assembly at concentrations around 20 μM, suggesting a role in disrupting mitotic processes in cancer cells .

- Another investigation into structural analogs revealed that modifications could enhance selectivity for tumor cells while minimizing effects on normal cells, paving the way for optimized anticancer agents based on this scaffold .

特性

IUPAC Name |

N-(4-methoxyphenyl)-2-methylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-8(2)11(13)12-9-4-6-10(14-3)7-5-9/h4-7H,1H2,2-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKRGQTZHFWTGRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)NC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20363083 | |

| Record name | N-(4-methoxyphenyl)-2-methylacrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7274-71-7 | |

| Record name | N-(4-methoxyphenyl)-2-methylacrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。